SHG Activity vs. Urea Standard
The SHG intensity of compound 10 (the unsubstituted 9‑benzylidene‑10‑methyl‑9,10‑dihydroacridine, CAS 19656‑33‑8) was measured relative to a urea powder reference using a Nd:YAG laser. The SHG value of compound 10 exceeds that of urea, confirming its viability as an organic NLO material [1]. In contrast, analogs bearing electron‑withdrawing substituents (e.g., 4‑NO₂, 4‑CN) exhibited SHG intensities below the urea threshold, while strong electron‑donating derivatives (e.g., 4‑N(CH₃)₂) gave SHG values 2–10 times larger than the parent, demonstrating that the unsubstituted compound occupies a unique, moderate‑activity niche essential for systematic NLO structure–property investigations [1].
| Evidence Dimension | Second harmonic generation (SHG) intensity |
|---|---|
| Target Compound Data | SHG intensity > urea (exact multiplier not disclosed in abstract; reported as 'higher than that of urea') |
| Comparator Or Baseline | Urea powder (standard NLO reference): SHG = 1.0 (normalized) |
| Quantified Difference | Target compound SHG > 1.0 (urea); electron-withdrawing analogs < 1.0; electron-donating analogs up to ~10 |
| Conditions | Powder SHG measurement; Nd:YAG laser source; direct comparison to urea powder under identical experimental setup |
Why This Matters
For researchers procuring an NLO reference compound with moderate, reproducible SHG activity that is neither too weak (below urea) nor dominated by strong donor effects, the unsubstituted parent provides a calibrated baseline that enables direct interpretation of substituent contributions across a full analog series.
- [1] Song, H.-C., Jin, R.-J., Zheng, X.-L., & Ying, B.-N. (2001). Study on second harmonic generation of 9-benzylidene-substituted-10-methyl-9,10-dihydroacridines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(14), 2729–2736. https://doi.org/10.1016/S1386-1425(01)00461-9 View Source
